molecular formula C12H16ClNO4 B15155242 D-Glutamic Acid alpha-Benzyl Ester HCl

D-Glutamic Acid alpha-Benzyl Ester HCl

Cat. No.: B15155242
M. Wt: 273.71 g/mol
InChI Key: HFWSBJVZQUWUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Obzl.HCl typically involves the esterification of L-glutamic acid with benzyl alcohol. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through crystallization .

Industrial Production Methods

In industrial settings, the production of H-Glu-Obzl.HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

H-Glu-Obzl.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of H-Glu-Obzl.HCl involves its interaction with specific molecular targets and pathways. In biological systems, it can influence the secretion of anabolic hormones and supply fuel during exercise. It also plays a role in preventing exercise-induced muscle damage by acting as an ergogenic dietary substance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Glu-Obzl.HCl is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and as a research tool in various scientific fields .

Properties

IUPAC Name

4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWSBJVZQUWUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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